molecular formula C8H6ClN3 B1463920 2-chloro-6-(1H-imidazol-1-yl)pyridine CAS No. 184097-95-8

2-chloro-6-(1H-imidazol-1-yl)pyridine

Cat. No. B1463920
CAS RN: 184097-95-8
M. Wt: 179.6 g/mol
InChI Key: FHSWRVADNUDLFR-UHFFFAOYSA-N
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Description

2-chloro-6-(1H-imidazol-1-yl)pyridine is a compound with the CAS Number: 184097-95-8 . It has a molecular weight of 179.61 . The IUPAC name for this compound is this compound . It is a solid in physical form .


Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 179.61 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H6ClN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H .

Mechanism of Action

The mechanism of action of 2-chloro-6-(1H-imidazol-1-yl)pyridine is not yet fully understood. However, it is believed to act as an intermediate in the synthesis of various compounds. It is believed to act as a catalyst in the formation of various polymers and dyes, as well as in the synthesis of various pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have antifungal and antimicrobial properties. It has also been found to inhibit the growth of certain bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Furthermore, this compound has been found to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

2-chloro-6-(1H-imidazol-1-yl)pyridine has several advantages for use in laboratory experiments. It is a versatile compound that can be used as a starting material for the synthesis of various compounds. It is also relatively easy to synthesize and can be monitored by TLC or HPLC. Furthermore, it is relatively stable and has a wide range of applications in the field of medicinal chemistry. However, it should be noted that this compound is a toxic compound and should be handled with caution.

Future Directions

The future directions for 2-chloro-6-(1H-imidazol-1-yl)pyridine are numerous. It has potential applications in the synthesis of various compounds for medicinal and agrochemical purposes. It could also be used to synthesize various polymers and dyes. Furthermore, further research could be conducted to better understand its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug delivery systems.

Scientific Research Applications

2-chloro-6-(1H-imidazol-1-yl)pyridine has been widely used in the synthesis of various compounds for medicinal and agrochemical purposes. It has been used in the synthesis of several bioactive compounds, such as antifungal agents, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of various agrochemicals, such as insecticides, herbicides and fungicides. Furthermore, this compound has also been used in the synthesis of several polymers and dyes.

properties

IUPAC Name

2-chloro-6-imidazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSWRVADNUDLFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,6-dichloropyridine (5 g, 33.78 mmol), imidazole (2.3 g, 33.78 mmol) and potassium carbonate (4.66 g, 33.78 mmol) in DMF (50 ml) is heated to 85° C. over night. The cooled mixture is poured into ice-water and unreacted starting material is filtered off. The filtrate is acidified with diluted hydrochloric acid and is extracted once with ethyl acetate. The aqueous phase is rendered alkaline by addition of aqueous sodium hydroxide (10 M) and extracted with ethyl acetate. The organic extract is dried over sodium sulfate, concentrated under reduced pressure and eluted through silica gel with a mixture of ethyl acetate and methanol (9:1). Evaporation of solvent leaves 15a. Yield: 2.37 g (39%). Mp 71-73° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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